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Cadmium dichlorate

Cat. No.: B1627115
CAS No.: 22750-54-5
M. Wt: 279.31 g/mol
InChI Key: KTTSJTVLWUJJMN-UHFFFAOYSA-L
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Description

Historical Context of Metal Dichlorate Compounds and Cadmium Coordination Chemistry

The history of coordination chemistry, which provides the framework for understanding compounds like cadmium dichlorate, began long before the compound itself was ever conceptualized. Early milestones include the synthesis of pigments like Prussian blue in the 18th century. sciencedaily.com The foundational theoretical work, however, was established in the late 1890s by Alfred Werner, who proposed that metal ions are surrounded by a specific number of ligands in a defined geometry. sciencedaily.com This theory revolutionized the understanding of metal-ligand bonding.

The element cadmium was discovered in 1817 by Friedrich Stromeyer in Germany as an impurity in zinc carbonate. wikipedia.org Throughout the 19th and 20th centuries, the coordination chemistry of cadmium was developed, revealing its preference for a +2 oxidation state and its ability to form stable complexes with various ligands. samaterials.comresearchgate.net Cadmium's behavior as a "soft" Lewis acid, favoring bonds with soft bases like sulfur, was a key finding. researchgate.net

The study of oxyhalogen ions, such as chlorate (B79027) (ClO₃⁻) and perchlorate (B79767) (ClO₄⁻), also has a rich history, with the first perchlorate compound being prepared in 1816. libretexts.org These ions were recognized for their strong oxidizing properties and complex reactivity. dtic.milreb.rw However, the dichlorate anion (ClO₂⁻) and its corresponding metal salts have received significantly less attention. The synthesis and characterization of many metal dichlorates are not well-documented in historical literature, placing them in a category of compounds known primarily through theoretical postulation rather than extensive empirical study. The historical context for this compound is therefore one of inference, bridging the established knowledge of cadmium coordination chemistry and the more obscure chemistry of dichlorate salts.

Contemporary Significance of Cadmium(II) Oxyhalogen Species in Materials Science

While this compound itself has not been extensively developed for specific applications, the significance of related cadmium compounds and oxyhalogen species in materials science provides a strong indication of its potential. Cadmium compounds are integral to various advanced materials. nih.gov For example, cadmium sulfide (B99878) (CdS) and cadmium telluride (CdTe) are crucial semiconductors used in photodetectors and solar cells. wikipedia.orgontosight.ai Cadmium chloride (CdCl₂) often serves as a precursor in the synthesis of cadmium sulfide nanocrystals for optoelectronic applications. vulcanchem.com

Oxyhalogen compounds, broadly defined as materials containing both oxygen and a halogen, are also an active area of research. wikipedia.org Bismuth oxyhalides, for instance, are studied for their photocatalytic properties. The functionality of these materials often stems from the unique electronic structures created by the combination of a metal, oxygen, and a halogen. Some cadmium complexes are explored for their luminescent properties, with potential uses in light-emitting diodes (LEDs). ontosight.ai

Given these precedents, this compound could be significant in several ways:

As a precursor: It could serve as a starting material for the synthesis of novel cadmium-containing oxides, mixed-metal oxides, or other coordination polymers where the dichlorate anion acts as a decomposable template or a counter-ion that influences the final structure.

As an oxidizing agent: The dichlorate anion is a strong oxidizing agent. This compound could therefore be used in specific chemical reactions or in the formation of energetic materials, similar to how metal perchlorates are used. lukasiewicz.gov.pllukasiewicz.gov.pl

In fundamental research: Studying the properties of this compound can help expand the understanding of cadmium coordination chemistry with less common, reactive anions, providing insights into bonding and stability. mdpi.com

Identified Research Gaps and Strategic Motivations for Investigating this compound

The most significant research gap concerning this compound is the lack of fundamental data. A thorough review of scientific literature reveals a scarcity of studies detailing its synthesis, structural characterization, and physicochemical properties. While information is available for cadmium chloride ontosight.aiontosight.aiwikipedia.orgchemicalbook.com and cadmium perchlorate, mdpi.com this compound remains largely uncharacterized.

Identified Research Gaps:

Synthesis and Isolation: There are no established, reliable methods for the synthesis and isolation of pure, stable this compound. The inherent instability of the dichlorate anion presents a significant synthetic challenge. nih.govacs.org

Structural Analysis: The crystal structure of this compound has not been determined. Such an analysis would provide crucial information on the coordination geometry of the cadmium ion and the nature of its interaction with the dichlorate anions.

Spectroscopic and Thermal Properties: Detailed spectroscopic (e.g., Infrared, Raman) and thermal analysis (e.g., TGA, DSC) data are missing. This information is essential for understanding its bonding, stability, and decomposition pathways. nih.gov

Reactivity Profile: The reactivity of this compound with other chemical species is unknown.

Strategic Motivations for Investigation:

Expanding Inorganic Chemistry: The synthesis of new and challenging compounds like this compound pushes the boundaries of inorganic synthetic techniques. sciencedaily.comcam.ac.uk Overcoming the challenges associated with its potential instability could lead to new methodologies applicable to other reactive compounds.

Discovery of New Materials: As noted in the previous section, the compound may serve as a precursor to new functional materials with unique electronic or catalytic properties. ontosight.ai

Completing the Cadmium Salt Family: A comprehensive understanding of the trends in properties (e.g., stability, solubility, reactivity) across the series of cadmium oxyhalide salts requires that all members, including the dichlorate, be studied.

Theoretical Modeling Validation: The synthesis and characterization of this compound would provide valuable experimental data to validate and refine theoretical models that predict the structure and stability of inorganic compounds. researchgate.net

Fundamental Principles Governing Stability and Reactivity of Metal Dichlorates

The stability and reactivity of metal dichlorates, including this compound, are governed by fundamental principles of inorganic chemistry that apply to all coordination complexes. These principles relate to the properties of both the metal cation and the dichlorate anion.

Thermodynamic Stability: The thermodynamic stability of a metal complex refers to the energy of the metal-ligand bond and is indicated by the formation constant (Kf) of the complex. libretexts.orggcnayanangal.com Several factors influence this stability:

FactorPrinciple
Metal Ion Charge Higher charge on the metal cation generally leads to a more stable complex due to stronger electrostatic attraction.
Metal Ion Size For a given charge, a smaller ionic radius results in a higher charge density, which polarizes the ligand more effectively and forms a stronger bond, increasing stability. gcnayanangal.com
Electronegativity The nature of the metal-ligand bond (ionic vs. covalent) influences stability. "Soft" acids like Cd²⁺ form more stable complexes with "soft" bases. researchgate.net
Ligand Properties The dichlorate anion (ClO₂⁻) is a polyatomic ligand. Its stability, size, and charge distribution are critical. It is generally considered a reactive and less stable oxyanion of chlorine compared to chlorate or perchlorate. libretexts.orgmdpi.com

Reactivity: The reactivity of metal dichlorates is expected to be high, primarily driven by the properties of the dichlorate anion.

Oxidizing Strength: The dichlorate ion contains chlorine in a +3 oxidation state, making it a powerful oxidizing agent. reb.rw This suggests that this compound will be highly reactive, especially with reducing agents.

Thermal Stability: The thermal stability of metal oxyhalogen salts often correlates with the reactivity of the metal. dtic.mil However, the intrinsic instability of the anion is usually the dominant factor. Dichlorates are expected to be less thermally stable than the corresponding chlorates and perchlorates, likely decomposing at lower temperatures. libretexts.org The decomposition of related metal chlorates and perchlorates often proceeds via disproportionation or the release of oxygen and chlorine oxides. dtic.milreb.rw

Kinetic Lability: The reactivity of a complex also depends on how quickly its ligands can be exchanged, a property known as kinetic lability. Cadmium(II) complexes are generally kinetically labile, meaning they undergo ligand exchange reactions relatively quickly. This suggests that this compound in solution, if it could be formed, would be highly reactive.

The combination of a labile Cd²⁺ center and a highly reactive, oxidizing dichlorate anion suggests that this compound is likely an unstable and highly reactive compound, which explains the challenges in its synthesis and the current gaps in its research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdCl2O6 B1627115 Cadmium dichlorate CAS No. 22750-54-5

Properties

IUPAC Name

cadmium(2+);dichlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTSJTVLWUJJMN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CdCl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581352
Record name Cadmium dichlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22750-54-5
Record name Cadmium dichlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Characterization of Cadmium Dichlorate

Vibrational Spectroscopic Analysis of Cadmium Dichlorate

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations within a compound. For this compound, these techniques would be instrumental in identifying the characteristic vibrations of the chlorate (B79027) ion and the coordinated water molecules.

The FTIR spectrum of this compound would be dominated by the vibrational modes of the chlorate ion and any coordinated water molecules. The free chlorate ion, belonging to the C₃ᵥ point group, has four fundamental vibrational modes: the symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). All four modes are infrared active.

Upon coordination to the cadmium ion, the symmetry of the chlorate ion is lowered, which can lead to the splitting of the degenerate ν₃ and ν₄ modes and the appearance of bands that might be weak or forbidden in the free ion. The presence of coordinated water would be indicated by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations, and a bending vibration around 1600-1630 cm⁻¹.

Table 3: Predicted FTIR Vibrational Frequencies for this compound Hydrate (Hypothetical)

Wavenumber Range (cm⁻¹)AssignmentBasis for Prediction
3200 - 3500 (broad)ν(O-H) of coordinated waterCharacteristic region for water O-H stretching. researchgate.net
~1630δ(H-O-H) of coordinated waterCharacteristic region for water bending mode. researchgate.net
~950 - 1000ν₃(E) - Asymmetric Cl-O stretchCharacteristic region for chlorate asymmetric stretching. ias.ac.in
~930ν₁(A₁) - Symmetric Cl-O stretchCharacteristic region for chlorate symmetric stretching. ias.ac.in
~620ν₂(A₁) - Symmetric O-Cl-O bendCharacteristic region for chlorate symmetric bending. ias.ac.in
~480ν₄(E) - Asymmetric O-Cl-O bendCharacteristic region for chlorate asymmetric bending. ias.ac.in
< 400ν(Cd-O)Metal-oxygen stretches typically appear at lower frequencies. rasayanjournal.co.in

Note: This table presents hypothetical data based on known spectra of similar compounds and is intended for illustrative purposes pending experimental verification.

Raman spectroscopy provides complementary information to FTIR. All four fundamental vibrations of the chlorate ion are also Raman active. The symmetric stretching mode (ν₁) typically gives rise to a very strong and polarized band in the Raman spectrum, making it particularly useful for identifying the presence of the chlorate ion.

Similar to FTIR, the coordination to the cadmium ion can cause splitting of the degenerate modes. Additionally, Raman spectroscopy is particularly effective for observing low-frequency lattice modes, which correspond to the vibrations of the entire crystal lattice, including the translational and rotational motions of the [Cd(H₂O)ₓ(ClO₃)ᵧ] units. These typically appear below 200 cm⁻¹.

Table 4: Predicted Raman Shifts for this compound Hydrate (Hypothetical)

Wavenumber Range (cm⁻¹)AssignmentBasis for Prediction
~950 - 1000ν₃(E) - Asymmetric Cl-O stretchCharacteristic region for chlorate asymmetric stretching. ias.ac.in
~930 (strong, polarized)ν₁(A₁) - Symmetric Cl-O stretchCharacteristic region for chlorate symmetric stretching, typically the most intense Raman band. ias.ac.inpnas.org
~620ν₂(A₁) - Symmetric O-Cl-O bendCharacteristic region for chlorate symmetric bending. ias.ac.in
~480ν₄(E) - Asymmetric O-Cl-O bendCharacteristic region for chlorate asymmetric bending. ias.ac.inpnas.org
< 200Lattice modesVibrations of the crystal lattice. ias.ac.in

Note: This table presents hypothetical data based on known spectra of similar compounds and is intended for illustrative purposes pending experimental verification.

Electronic and X-ray Absorption Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance. For this compound, this method would provide insights into the electronic transitions within the chlorate anion and the cadmium cation. The Cd²⁺ ion, having a d¹⁰ electronic configuration, does not exhibit d-d electronic transitions, which are common for transition metals. Therefore, any absorption bands in the UV-Vis spectrum would likely be attributed to either internal transitions within the chlorate anion (ClO₃⁻) or charge-transfer transitions.

Table 1: Illustrative UV-Vis Absorption Maxima for Chlorate and Related Species

Species Approximate λ_max (nm) Reference
Chlorate (ClO₃⁻) 200 uclm.esmdpi.com
Chlorite (ClO₂⁻) 230 uclm.esmdpi.com
Cadmium(II)-PAN Complex 553 dtic.mil
Uncomplexed PAN 466 dtic.mil

This table is illustrative and shows typical absorption maxima for the chlorate ion and a cadmium complex to demonstrate the type of data obtained from UV-Vis spectroscopy.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. For this compound, Cd K-edge XANES would be sensitive to the symmetry of the ligands around the cadmium ion. For example, XANES spectra can distinguish between octahedral and tetrahedral coordination environments around cadmium researchgate.net. Studies on cadmium complexed with different ligands have shown that the shape and position of the absorption edge change with the coordination environment researchgate.netnih.gov. For instance, the Cd L₃-edge XANES spectra of a CdS₃O model compound differ from that of a CdS₄ coordination, allowing for the determination of the coordinating atoms nih.gov.

EXAFS provides information about the number, distance, and type of atoms in the immediate vicinity of the absorbing atom. Analysis of the EXAFS region of the spectrum for this compound would yield precise Cd-O bond lengths and the coordination number of the cadmium ion. In studies of cadmium chloride solutions, EXAFS has been used to determine Cd-O and Cd-Cl distances for hydrated cadmium complexes researchgate.net. Similarly, for cadmium adsorbed on bacterial cell walls, EXAFS has identified the coordinating functional groups (e.g., carboxyl, phosphoryl, and sulfhydryl) and their corresponding bond distances researchgate.netnd.edu.

Table 2: Representative Data from EXAFS Analysis of Cadmium Compounds

Compound/System Bond Distance (Å) Coordination Number Reference
CdCl(H₂O)₅⁺ Cd-O 2.30 5 researchgate.net
CdCl(H₂O)₅⁺ Cd-Cl 2.50 1 researchgate.net
Cd(II) Cysteinate Cd-S 2.52 ± 0.02 3-4 nih.gov
Cd(II) Cysteinate Cd-O 2.27 ± 0.04 1 (in CdS₃O model) nih.gov

This table presents examples of data obtained from EXAFS studies on various cadmium-containing systems to illustrate the capabilities of the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cadmium-Containing Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. Cadmium has two NMR-active isotopes with a spin of 1/2, ¹¹¹Cd and ¹¹³Cd, which yield sharp signals over a wide chemical shift range, making NMR a powerful tool for studying cadmium-containing compounds acs.org.

The chemical shift in ¹¹³Cd NMR is highly sensitive to the nature of the atoms coordinating to the cadmium ion. Generally, coordination with oxygen donor atoms results in chemical shifts in the range of -180 to +40 ppm, while nitrogen donors cause shifts to a higher frequency (+40 to +300 ppm), and sulfur donors lead to even greater downfield shifts (+400 to +800 ppm) acs.org. For this compound, the cadmium is coordinated to oxygen atoms of the chlorate groups. Therefore, the ¹¹³Cd chemical shift is expected to be in the range typical for oxygen coordination. Aqueous Cd(ClO₄)₂, where cadmium is present as the hydrated Cd²⁺ ion, is often used as a reference for ¹¹³Cd NMR acs.orgmdpi.com.

While solid-state NMR data for this compound is not available, studies on other cadmium compounds, such as a cadmium(II) complex with 4,4'-bipyridine, show a single resonance line in the ¹¹³Cd MAS NMR spectrum, indicating similar local environments for the cadmium atoms mdpi.com. In cadmium(II) cysteinates, solid-state ¹¹³Cd NMR has also been used to characterize the coordination environment nih.gov.

Thermal Analysis Techniques for Decomposition Pathways and Phase Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide crucial information about its thermal stability, decomposition pathway, and any phase transitions.

TGA measures the change in mass of a sample as a function of temperature. When heated, metal chlorates typically decompose to form a metal chloride and oxygen gas wikipedia.org. The general reaction is:

M(ClO₃)₂(s) → MCl₂(s) + 3O₂(g)

For this compound, TGA would show a mass loss corresponding to the release of oxygen. The temperature at which this decomposition begins and the profile of the mass loss curve would provide information on the thermal stability of the compound. For example, TGA studies of a cadmium-hexamethylenetetramine complex showed distinct decomposition steps, with the final residue being cadmium oxide semanticscholar.org. Similarly, thermal analysis of various cadmium(II) complexes with nicotinamide (B372718) revealed their thermal stability and decomposition patterns in a nitrogen atmosphere mdpi.com.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting and crystallization, as well as the heat effects of chemical reactions, like decomposition.

For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks associated with its decomposition. A study on a novel cadmium-containing selinite-chlorate material, Cd₂SeCl₂O₉, identified a decomposition point of 527 °C via DSC asianpubs.orgasianpubs.org. The thermal decomposition of potassium chlorate, as studied by DSC, shows two consecutive broad exothermic peaks after melting icm.edu.pl. Similar complex decomposition profiles could be expected for this compound. DSC studies on cadmium perchlorate (B79767) complexes have also been used to investigate their thermal decay biointerfaceresearch.com.

Table 3: Illustrative Thermal Decomposition Data for Related Compounds

Compound Technique Key Observation(s) Temperature (°C) Reference
Cd₂SeCl₂O₉ DSC Decomposition point 527 ± 2 asianpubs.org
Potassium Chlorate (KClO₃) DSC Exothermic decomposition peaks > 360 icm.edu.plresearchgate.net
Cadmium Perchlorate Complex TG/DSC Thermal decay investigated - biointerfaceresearch.com
Magnesium Perchlorate Complex TG/DSC Multi-stage decomposition 432 - 675 akjournals.com

This table provides examples of thermal analysis data for related chlorate and cadmium compounds to illustrate the type of information obtained.

Microscopic and Morphological Characterization

The morphology, or the form and structure of a material at the microscopic and nanoscopic levels, is crucial for understanding its physical and chemical behavior. SEM and TEM are powerful tools for visualizing these characteristics.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and composition. cambridge.org An SEM analysis of this compound would provide critical insights into its surface characteristics at the microscale.

Should this compound be synthesized as a crystalline powder, SEM would reveal the shape and size distribution of the individual crystals. It is known that cadmium chloride, a related compound, forms white crystalline solids. nih.gov Similarly, cadmium chlorate is described as a white crystalline solid. webqc.org An SEM analysis would clarify if these crystals are, for example, cubic, needle-like, or have irregular geometries. Furthermore, the images would show the degree of agglomeration, indicating how individual particles cluster together.

In studies of other cadmium compounds, such as cadmium sulfide (B99878) nanoparticles, SEM has been used to observe that particles can be well-distanced or agglomerated depending on the synthesis method. chemrevlett.com For cadmium hydroxide (B78521) sulfate (B86663), SEM has revealed extremely thin platelet-shaped crystals with nanoparticles deposited on their surfaces. cambridge.org A similar analysis of this compound would provide a comparable level of detail regarding its surface morphology. The data obtained from such an analysis would be crucial for applications where surface area and particle morphology are important factors.

Table 1: Potential Morphological Features of this compound Observable by SEM

FeatureDescriptionPotential Significance
Particle Shape Describes the geometry of individual particles (e.g., spherical, cubic, irregular).Influences packing density, flowability, and surface area.
Particle Size The average diameter or dimensions of the particles.Affects reactivity, dissolution rate, and optical properties.
Surface Texture The smoothness or roughness of the particle surfaces.Impacts catalytic activity and interaction with other materials.
Agglomeration State The extent to which individual particles are clustered together.Affects bulk density and handling properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the characterization of a material's internal structure at the nanoscale. chemrevlett.com A TEM analysis of this compound would provide information on its crystallinity, the presence of defects, and the precise dimensions of its smallest constituent parts.

By transmitting electrons through an ultra-thin sample of this compound, TEM could be used to generate diffraction patterns. These patterns would confirm whether the material is crystalline, polycrystalline, or amorphous. For crystalline samples, the diffraction data can be used to determine the crystal system and lattice parameters. For instance, TEM has been instrumental in identifying the single-crystalline nature of cadmium sulfide nanorods and determining their growth direction. chemrevlett.com

High-Resolution TEM (HRTEM) would allow for the direct visualization of the atomic lattice of this compound. This could reveal details about the arrangement of cadmium and chlorate ions, as well as the presence of any crystalline defects such as dislocations or stacking faults. In studies of other nanomaterials, TEM has been essential for confirming the size and shape of nanoparticles with high precision, often revealing details not visible with SEM. chemrevlett.com If this compound were produced in a nanostructured form, TEM would be indispensable for characterizing these nanoscale features.

Table 2: Potential Nanostructural Features of this compound Observable by TEM

FeatureDescriptionPotential Significance
Crystallinity Determines if the material has a long-range ordered atomic structure (crystalline) or lacks it (amorphous).Affects electronic, optical, and mechanical properties.
Lattice Fringes The visualization of the periodic arrangement of atoms in a crystal.Confirms the crystalline nature and allows for the measurement of lattice spacing.
Nanoparticle Size/Shape Precise measurement of the dimensions and morphology of nanoparticles.Critical for understanding quantum confinement effects and surface-to-volume ratio.
Crystal Defects Imperfections in the crystal lattice, such as vacancies, dislocations, or grain boundaries.Can significantly influence the material's conductivity and reactivity.

Chemical Reactivity and Mechanistic Studies of Cadmium Dichlorate

Ligand Exchange and Substitution Reactions with Diverse Chemical Species

Cadmium(II) ions in solution are known to readily undergo ligand exchange reactions. It is anticipated that the dichlorate ligands in cadmium dichlorate would be labile and easily substituted by other ligands. The rate and extent of these substitution reactions would be influenced by several factors, including the nature of the incoming ligand, the solvent system, and the concentration of the reactants.

For instance, in aqueous solutions, the cadmium(II) ion is hydrated, forming the hexaaquacadmium(II) complex, [Cd(H₂O)₆]²⁺. The introduction of stronger coordinating ligands, such as ammonia, halide ions, or cyanide ions, would likely lead to the displacement of the water and potentially the dichlorate ligands, forming new cadmium complexes. The stability of these newly formed complexes would be dictated by the Irving-Williams series and the Hard and Soft Acids and Bases (HSAB) principle, which classifies Cd²⁺ as a soft acid, showing a preference for softer donor atoms like sulfur over oxygen or nitrogen.

Table 1: Predicted Ligand Substitution Products with this compound

Reactant LigandPredicted Product Complex
Ammonia (NH₃)[Cd(NH₃)ₓ]²⁺
Cyanide (CN⁻)[Cd(CN)ₓ]²⁻ˣ
Thiolates (RS⁻)[Cd(SR)ₓ]²⁻ˣ

Note: The stoichiometry (x) of the resulting complexes would depend on the specific reaction conditions.

Redox Chemistry of the Cadmium(II) Center and Dichlorate Ligand

The cadmium(II) ion (Cd²⁺) has a filled d¹⁰ electron configuration, making it redox-inactive under typical chemical conditions. It is generally stable in its +2 oxidation state and is not easily oxidized or reduced.

Conversely, the dichlorate anion (ClO₃⁻) is a strong oxidizing agent. The chlorine atom is in a +5 oxidation state and can be reduced to lower oxidation states (e.g., Cl⁻, ClO₂, Cl₂). Therefore, the redox chemistry of this compound is expected to be dominated by the reactivity of the dichlorate anion. Reactions of this compound with reducing agents would likely lead to the reduction of the chlorate (B79027) ion while the cadmium(II) ion remains unchanged.

Hydrolytic Stability and Solvolysis Mechanisms in Various Solvents

This compound is expected to be soluble in water and undergo hydrolysis. The cadmium(II) ion in aqueous solution is subject to hydrolysis, forming various hydroxo complexes, with the extent of hydrolysis being pH-dependent. At lower pH values, the aquated cadmium ion, [Cd(H₂O)₆]²⁺, will be the predominant species. As the pH increases, deprotonation of the coordinated water molecules will lead to the formation of species such as [Cd(OH)]⁺ and insoluble cadmium hydroxide (B78521), Cd(OH)₂.

The solvolysis of this compound in non-aqueous solvents would depend on the solvent's polarity and coordinating ability. In polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), the dichlorate ions would likely be displaced by solvent molecules to form solvated cadmium(II) complexes. In less polar solvents, the solubility and reactivity are expected to be significantly lower.

Complexation Behavior of this compound with Chelating and Bridging Ligands

Cadmium(II) is known to form stable complexes with a variety of chelating and bridging ligands. Chelating ligands, which are multidentate ligands that can form more than one bond with the central metal ion, are expected to readily displace the dichlorate ligands to form stable chelate complexes. The stability of these complexes is enhanced by the chelate effect.

Table 2: Examples of Potential Chelating Ligands for this compound

Chelating LigandTypePredicted Complex
Ethylenediamine (en)Bidentate[Cd(en)ₓ]²⁺
Ethylenediaminetetraacetic acid (EDTA)Hexadentate[Cd(EDTA)]²⁻
1,10-Phenanthroline (phen)Bidentate[Cd(phen)ₓ]²⁺

Bridging ligands can coordinate to two or more metal centers, leading to the formation of polynuclear or polymeric structures. Ligands such as cyanide, halides, and carboxylates could potentially bridge cadmium(II) centers, displacing the dichlorate anions and forming extended networks. The specific structure of the resulting complex would be influenced by the geometry of the bridging ligand and the coordination preferences of the cadmium(II) ion.

Thermal and Photochemical Decomposition Kinetics and Products

Photochemical decomposition of chlorates is also possible, typically initiated by ultraviolet radiation. This process would involve the excitation of the chlorate ion, leading to the formation of reactive radical species and subsequent decomposition. The products of photochemical decomposition are expected to be similar to those of thermal decomposition.

Based on a comprehensive search of available scientific literature, there is a notable absence of published research specifically dedicated to the theoretical and computational chemistry of this compound (Cd(ClO₃)₂) that would be required to fully address the detailed outline provided.

Studies focusing on the quantum chemical calculations (Density Functional Theory, Ab Initio methods), molecular dynamics simulations, solid-state calculations, and reaction mechanism analysis for simple this compound are not present in the accessible literature. The majority of computational research on simple cadmium salts has been directed towards cadmium dihalides (e.g., CdCl₂) and cadmium chalcogenides (e.g., CdS, CdSe).

While some related information on cadmium chlorate exists, it does not align with the specific requirements of the requested article:

Experimental Studies: Research is available on the experimental characterization of cadmium chlorate and its hydrates, including X-ray diffraction data which provides basic crystal structure information. nist.govresearchgate.netnist.gov Additionally, studies on complex compounds like hexammine cadmium chlorate, Cd(NH₃)₆₂, have investigated its phase transitions and molecular dynamics using experimental techniques such as NMR and DSC. ifmpan.poznan.plresearchgate.net

Irradiated Species: One study investigated the paramagnetic centers formed in cadmium chlorate after irradiation, with some comparison of experimental ESR data to semi-empirical quantum calculations for the defect species. researchgate.net

Other Cadmium Compounds: Extensive theoretical and computational studies have been performed on other cadmium compounds, such as cadmium nitrate (B79036) and cadmium acetate, providing the types of analyses requested, but the data is not transferable to this compound. researchgate.netacs.org

Theoretical and Computational Chemistry Approaches for Cadmium Dichlorate

Predictive Modeling of Novel Cadmium Dichlorate Derivatives

The development of novel chemical compounds with tailored properties is a cornerstone of modern materials science and chemistry. In the context of this compound, theoretical and computational chemistry provides powerful tools for the predictive modeling of new derivatives. This approach allows for the in silico design and evaluation of molecules before their physical synthesis, saving significant time and resources. By modifying the ligands or coordinating environment around the cadmium center, it is possible to fine-tune the electronic, structural, and reactive properties of the resulting compounds.

Predictive modeling in this area typically employs a combination of quantum chemical calculations and machine learning algorithms. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the fundamental properties of a proposed derivative with high accuracy. nih.govtandfonline.comresearchgate.net These properties can include optimized molecular geometry, vibrational frequencies, electronic band structure, and reactivity descriptors. For instance, DFT calculations have been successfully used to determine the favored coordination bonds and stabilization energies in cadmium-containing anion complexes. nih.gov

The predictive process for novel this compound derivatives involves several key steps:

Virtual Library Generation: A large set of hypothetical this compound derivatives is created by systematically varying ligands, coordination numbers, or structural motifs.

Quantum Chemical Calculations: For a representative subset of this library, high-throughput DFT calculations are performed to obtain accurate data on key properties. researchgate.net

Model Training: Machine learning algorithms are trained on the quantum chemical data to learn the relationship between the molecular structure and the predicted properties.

High-Throughput Screening: The trained model is used to predict the properties of the entire virtual library, identifying promising candidates for further study.

Experimental Validation: The most promising candidates identified through modeling are then synthesized and characterized experimentally to validate the theoretical predictions.

This synergy between quantum chemistry and machine learning accelerates the discovery of new materials with specific functionalities. For example, predictive modeling could be used to design this compound derivatives with specific electronic band gaps for applications in semiconductors or with tailored reactivity for use as catalysts.

Table 1: Predicted Properties of Hypothetical this compound Derivatives

The following interactive table illustrates the type of data that can be generated through predictive modeling for a series of hypothetical this compound derivatives, where 'L' represents a generic ligand. The properties are predicted using DFT calculations.

Derivative FormulaPredicted Cd-Cl Bond Length (Å)Predicted Cd-L Bond Length (Å)Calculated Band Gap (eV)Predicted Dipole Moment (Debye)
[Cd(ClO₃)₂(H₂O)₂]2.552.335.83.1
[Cd(ClO₃)₂(NH₃)₂]2.612.395.54.5
[Cd(ClO₃)₂(pyridine)₂]2.582.425.25.2
[Cd(ClO₃)₂(P(CH₃)₃)₂]2.652.554.96.8
[Cd(ClO₃)₂(CN)₂]²⁻2.682.254.7N/A (ionic)

Table 2: Performance of Machine Learning Models in Predicting Derivative Properties

This table showcases the typical performance metrics for different machine learning algorithms trained to predict the electronic band gap of novel this compound derivatives, based on data from computational studies on other cadmium compounds. nih.govplos.org The coefficient of determination (R²) indicates how well the model's predictions replicate the observed data.

Machine Learning ModelCoefficient of Determination (R²) - Training SetCoefficient of Determination (R²) - Test SetRoot Mean Square Error (RMSE) (eV)
Support Vector Machine (SVM)0.910.870.21
Random Forest (RF)0.970.930.15
XGBoost0.980.950.12
Multilayer Perceptron (MLP)0.960.940.14

Advanced Applications and Materials Science Development Based on Cadmium Dichlorate

Precursor Chemistry for Cadmium-Based Coordination Polymers and Metal-Organic Frameworks

Cadmium dichloride (CdCl₂) is a pivotal precursor in the synthesis of cadmium-based coordination polymers (CPs) and metal-organic frameworks (MOFs). shindengen.co.jpvulcanchem.com These materials are of significant interest due to their diverse structural architectures and potential applications in areas like catalysis, sensing, and gas storage. vulcanchem.comlixil.com The versatility of the Cd(II) ion, which can adopt coordination numbers from four to eight, allows for the formation of a wide variety of polymeric frameworks with attractive properties. shindengen.co.jpvulcanchem.com

The self-assembly process to form these structures is influenced by several factors, including the nature of the organic ligands, temperature, solvents, and pH. shindengen.co.jp Cadmium dichloride is frequently reacted with nitrogen-based heterocyclic ligands, such as pyridine (B92270) derivatives or 1,2,4-triazole, which act as bridging units between cadmium centers. shindengen.co.jpvulcanchem.comhabitablefuture.org For instance, the reaction of cadmium dichloride with 4-amino-4H-1,2,4-triazole results in a two-dimensional coordination polymer. shindengen.co.jpvulcanchem.com Similarly, reactions with various pyridine derivatives can form one-dimensional chain polymers or two-dimensional nets, depending on the ligand used. habitablefuture.org In these structures, the chloride ions from CdCl₂ often act as bridging ligands themselves, connecting the cadmium centers to form the extended framework. lixil.comhabitablefuture.org

The choice of organic ligand is crucial in determining the final architecture. For example, research has demonstrated the synthesis of a one-dimensional coordination polymer by reacting cadmium dichloride with 1-chloro-3-(pyridine-2-yl)imidazo[1,5-a]pyridine under solvothermal conditions. lixil.com Another study details the formation of a heterometallic coordination polymer by reacting a copper-diazacyclam complex with cadmium dichloride. Current time information in Bangalore, IN. The resulting structures often exhibit interesting properties, such as luminescence, which can be exploited for various applications. lixil.commolaid.com

Table 1: Examples of Coordination Polymers Synthesized from Cadmium Dichloride

Product Reactants Ligand Type Resulting Structure Reference
{[Cd₄(CPIP)₃Cl₈]}ₙ CdCl₂·2.5H₂O, CPIP Pyridine-imidazo-pyridine 1D polymeric chain lixil.com
{(C₂H₅N₄)₂[Cd₃Cl₈(C₂H₄N₄)₂]·2H₂O}ₙ CdCl₂, 4-amino-4H-1,2,4-triazole Triazole 2D coordination polymer shindengen.co.jpvulcanchem.com
[CdX₂(L)₂]₁Ꝏ (X=Cl, Br; L=3-halopyridine) CdCl₂, Pyridine derivatives Pyridine 1D chain polymer habitablefuture.org

Catalytic Applications Utilizing Cadmium(II) as a Lewis Acid Center

The cadmium(II) ion in cadmium dichloride can function as a Lewis acid, accepting electron pairs to catalyze various chemical reactions. magnescale.comnih.gov This property is central to its application in both organic synthesis and environmental remediation processes.

Organic Transformations and Polymerization Reactions

As a Lewis acid, cadmium dichloride and its derivative complexes can catalyze important organic transformations. nih.gov Metal complex-catalyzed reactions are significant because they often proceed under mild conditions with high selectivity. The Lewis-acidic cadmium center activates substrates, typically by coordinating to a lone-pair-bearing atom like oxygen or nitrogen, which increases the substrate's reactivity towards nucleophilic attack or bond cleavage.

Research has shown that cadmium(II) coordination complexes can act as homogeneous catalysts in reactions like transesterification. Furthermore, cadmium complexes have demonstrated catalytic activity in C-N cross-coupling reactions, where they can lead to higher reaction yields and rates compared to using cadmium chloride alone, highlighting the importance of the ligand environment. While specific examples using cadmium dichloride directly as a catalyst in large-scale polymerization are not extensively documented in the provided sources, its role as a precursor to catalytically active species is clear. For instance, precipitation polymerization, a method to create networked polymers, can be initiated using various catalysts to form polymers capable of adsorbing metal ions like cadmium. The synthesis of poly-tetra-p-propenyl-tetrahydroxycalixarene, which can adsorb Cd(II) ions, involves a crosslink polymerization using an acid catalyst.

Photocatalytic Degradation Processes

Cadmium-based materials, particularly cadmium sulfide (B99878) (CdS) which is synthesized from cadmium dichloride, are well-known photocatalysts. magnescale.com While cadmium dichloride itself is not typically the primary photocatalyst, its role as a precursor is critical. Photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon light absorption, which then produce highly reactive radicals (like hydroxyl radicals) that can degrade organic pollutants. molaid.com

Cadmium-based coordination polymers have been investigated for the photocatalytic degradation of dyes like methyl orange (MO). molaid.com The catalytic effect stems from the formation of hydroxyl radicals, which are potent oxidizing agents for organic pollutants. molaid.com For example, certain cadmium CPs used in a Fenton-like process with hydrogen peroxide have shown high degradation efficiency for MO, reaching up to 92.8% over time. molaid.com This demonstrates the potential of materials derived from cadmium dichloride in treating wastewater and degrading environmental pollutants.

Development of Sensors and Detection Systems for Specific Analytes

Cadmium-based MOFs and CPs, often synthesized from cadmium dichloride, are increasingly developed as fluorescent sensors for detecting specific ions and molecules. lixil.com These materials are ideal for sensing applications due to their stable, porous structures and strong luminescence properties. The detection mechanism often relies on the quenching (decreasing) or enhancement of this luminescence upon interaction with a target analyte.

For example, a cadmium-based MOF has been shown to be a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺). Another cadmium coordination polymer, synthesized from CdCl₂, serves as an excellent luminescent sensor for detecting copper ions (Cu²⁺) and chromate (B82759)/dichromate anions (CrO₄²⁻/Cr₂O₇²⁻) with high selectivity and recyclability. lixil.commolaid.com The development of these sensors is a significant area of research, with some demonstrating the ability to detect multiple analytes. molaid.com

Beyond MOFs, other systems for detecting cadmium itself are also being developed. These include paper-based immunosensing systems capable of detecting cadmium in water at concentrations as low as 0.1 parts per billion (ppb). These rapid detection kits provide a valuable tool for environmental monitoring.

Table 2: Cadmium-Based Sensors and Their Target Analytes

Sensor Material Type Precursor Target Analyte(s) Detection Principle Reference
Cadmium-based MOF Cd(NO₃)₂·4H₂O Fe³⁺ Fluorescence Quenching
Cadmium Coordination Polymer CdCl₂·2.5H₂O Cu²⁺, CrO₄²⁻, Cr₂O₇²⁻ Luminescence Sensing lixil.com
Cadmium-based MOF Not Specified Nitroaromatics, Fe³⁺, CrO₄²⁻, Cr₂O₇²⁻ Fluorescence Response molaid.com

Integration into Energy Storage and Conversion Technologies

Cadmium dichloride is a key component in the production of materials used in energy storage and conversion devices. magnescale.comnih.gov Its most prominent role is as a precursor for materials in batteries and solar cells.

Cadmium is a critical element in Nickel-Cadmium (NiCd) batteries, which have been used extensively in industries like aviation due to their durability, ability to be charged quickly, and good performance in low temperatures. Although being phased out in some sectors due to cadmium's toxicity, NiCd batteries remain relevant in specific high-reliability applications.

In the field of energy conversion, cadmium dichloride is essential for fabricating Cadmium Telluride (CdTe) solar cells, a leading thin-film photovoltaic technology. nih.gov CdCl₂ is used in a crucial post-deposition heat treatment step that is necessary to achieve high-efficiency solar cells. It is also a precursor for the synthesis of cadmium sulfide (CdS), which is used as a window layer in CdTe and other types of solar cells. magnescale.comnih.gov Furthermore, cadmium sulfide (CdS) and cadmium selenide (B1212193) (CdSe) nanocrystals, synthesized from CdCl₂, are important semiconductor materials for photovoltaic cells and optoelectronics. magnescale.com

Role in the Fabrication of Advanced Inorganic Materials

Cadmium dichloride is a versatile precursor for a range of advanced inorganic materials, including semiconductors, pigments, and stabilizers for plastics. magnescale.comnih.gov

Semiconductors: CdCl₂ is widely used in the synthesis of important II-VI semiconductor materials. nih.gov It is a precursor for producing cadmium sulfide (CdS) and cadmium telluride (CdTe) thin films, which are fundamental in the semiconductor industry. nih.gov High-purity, ultra-dry cadmium chloride is specifically produced for these semiconductor applications. The electronic structure and band gap of materials like cadmium dichloride itself have been studied to understand their semiconductor properties.

Pigments: One of the significant industrial uses of cadmium dichloride is in the preparation of cadmium sulfide (CdS), known as "Cadmium Yellow." magnescale.com This brilliant yellow inorganic pigment is highly stable. By incorporating other elements, a range of stable pigments from yellow to red can be produced. magnescale.com For example, cadmium red is a pigment composed of very fine, intensely colored particles.

Stabilizers for Plastics: Cadmium compounds, historically derived from precursors like cadmium chloride, have been used as heat stabilizers in polyvinyl chloride (PVC). Cadmium-based stabilizers, such as cadmium stearate (B1226849) or laurate, provide excellent heat stability and weatherability to PVC products, particularly for outdoor applications like window profiles. However, due to concerns about cadmium's toxicity, their use has been voluntarily phased out in many regions, such as the European Union, and replaced by other systems.

Environmental Chemistry and Geochemical Behavior of Cadmium Dichlorate

Environmental Speciation and Mobility in Natural Aqueous Systems

Upon entering an aqueous system, cadmium dichlorate dissolves readily, releasing Cd²⁺ and ClO₃⁻ ions. The subsequent speciation and mobility of these ions are governed by the physicochemical properties of the water body, such as pH, salinity, redox potential, and the presence of other dissolved substances.

Cadmium (Cd²⁺) Speciation and Mobility: The cadmium ion (Cd²⁺) is known for its relatively high mobility in the environment compared to other heavy metals. nih.gov Its speciation is highly dependent on the composition of the aqueous matrix.

Freshwater Systems: In freshwater environments, particularly those with low pH and low concentrations of complexing ligands, the dominant species is the free hydrated cadmium ion, [Cd(H₂O)₆]²⁺. mdpi.com As pH increases, hydrolysis can occur, forming species such as Cd(OH)⁺. The solubility and mobility of cadmium are generally higher under acidic conditions. nih.gov

Marine Systems: In seawater, the high concentration of chloride ions (Cl⁻) leads to the formation of various chloro-complexes, which are the dominant dissolved forms of cadmium. waterquality.gov.auresearchgate.net The primary species include CdCl⁺, CdCl₂, and CdCl₃⁻. researchgate.net This complexation with chloride significantly influences cadmium's bioavailability and interaction with surfaces. waterquality.gov.au

Chlorate (B79027) (ClO₃⁻) Speciation and Mobility: The chlorate ion is the anion of a strong acid and is highly soluble in water. epa.gov

It does not significantly hydrolyze or form strong complexes with common metal ions in natural waters.

Chlorate is expected to be highly mobile and partition predominantly into the water phase. epa.gov It does not readily volatilize from soil or water. epa.gov Its environmental persistence is primarily limited by reduction reactions.

Table 1: Dominant Cadmium Species in Different Aqueous Environments
EnvironmentDominant Cadmium SpeciesKey Influencing Factors
Acidic Freshwater[Cd(H₂O)₆]²⁺ (Free hydrated ion)Low pH, low ligand concentration
Neutral/Alkaline FreshwaterCd²⁺, Cd(OH)⁺, CdCO₃pH, alkalinity
Seawater (Estuarine/Marine)CdCl⁺, CdCl₂, CdCl₃⁻Salinity (Chloride concentration)

Interactions with Dissolved Organic Matter and Inorganic Ligands in Environmental Matrices

The Cd²⁺ ion readily interacts with various dissolved components in natural waters, which alters its speciation and bioavailability.

Inorganic Ligands: Besides chloride, cadmium forms complexes with other inorganic ligands such as carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and hydroxide (B78521) (OH⁻). mdpi.com The formation of carbonate and hydroxide complexes becomes more significant as pH and alkalinity increase, which can decrease the concentration of the free Cd²⁺ ion. waterquality.gov.au

Dissolved Organic Matter (DOM): Cadmium forms complexes with dissolved organic matter, such as humic and fulvic acids. ykcs.ac.cn These organic molecules contain functional groups (e.g., carboxyl, phenolic) that can bind with Cd²⁺. ykcs.ac.cn This complexation generally reduces the bioavailability and toxicity of cadmium by decreasing the concentration of the free ion. waterquality.gov.aunih.gov The stability of these DOM-Cd complexes is influenced by factors like the molecular weight of the DOM, pH, and ionic strength. ykcs.ac.cn Higher molecular weight DOM and higher pH tend to enhance the stability of these complexes, thereby reducing cadmium's mobility. ykcs.ac.cn

The chlorate ion, being a relatively inert anion under many oxic conditions, does not engage in significant complexation with DOM or inorganic ligands. Its primary interactions are redox reactions, particularly with reducing agents.

Adsorption and Desorption Processes on Environmental Surfaces

The transport of cadmium through soil and sediment is significantly controlled by adsorption and desorption processes at the solid-water interface. The chlorate ion, in contrast, exhibits minimal adsorption.

Cadmium Adsorption/Desorption: The Cd²⁺ ion adsorbs to a variety of environmental surfaces, which limits its mobility in the subsurface.

Adsorbents: Key adsorbent materials in soils and sediments include clay minerals (e.g., bentonite, attapulgite), iron and manganese oxides/hydroxides, and soil organic matter. nih.govscientific.net

Effect of pH: pH is a master variable controlling cadmium adsorption. Adsorption increases significantly with increasing pH. nih.gov This is because higher pH leads to more negatively charged sites on mineral and organic surfaces and reduces the competition for these sites from protons (H⁺). researchgate.net Conversely, a decrease in pH can lead to the desorption of previously bound cadmium, releasing it back into the solution. nih.gov

Kinetics: Cadmium adsorption is often a rapid process, with a significant portion occurring within the first few hours of contact, followed by a slower phase that may involve diffusion into the adsorbent structure. mdpi.com

Desorption of cadmium can be triggered by changes in environmental conditions, such as acidification or an increase in the concentration of competing cations. mdpi.com

Chlorate Adsorption/Desorption: Due to its high solubility and anionic nature, the chlorate ion has a very low affinity for the typically negatively charged surfaces of soil minerals and organic matter. Consequently, it is not significantly retarded by adsorption and moves readily through the soil profile with water. regulations.gov

Table 2: Factors Influencing Cadmium Adsorption on Environmental Surfaces
FactorInfluence on Cadmium AdsorptionMechanism
pH Increases with increasing pHDeprotonation of surface functional groups creates more negative sites; less competition from H⁺ ions.
Organic Matter Generally increases adsorptionHigh density of binding sites (e.g., carboxyl groups).
Clay Minerals Increases adsorptionCation exchange and surface complexation.
Iron/Manganese Oxides Increases adsorptionHigh surface area and reactive surface hydroxyl groups.
Ionic Strength Can decrease adsorptionIncreased competition from other cations (e.g., Ca²⁺, Mg²⁺) for binding sites.

Biogeochemical Transformations and Cycles in Terrestrial and Aquatic Environments

Once released, the cadmium and chlorate ions from this compound enter distinct biogeochemical cycles.

Cadmium Cycle: The biogeochemical cycle of cadmium has been significantly altered by human activities. nih.govresearchgate.net

Terrestrial Systems: Cadmium deposited on soils can be taken up by plants and enter the food chain. mdpi.com Its mobility and bioavailability in soil are controlled by the adsorption processes described previously. nih.gov Higher pH and organic matter content tend to immobilize cadmium, while lower pH increases its solubility and potential for leaching into groundwater. wikipedia.org

Aquatic Systems: In the oceans, cadmium exhibits a nutrient-like distribution, similar to phosphate. researchgate.netwikipedia.org It is taken up by phytoplankton in surface waters and transported to deeper waters as organic matter sinks and remineralizes. nih.gov A key transformation under anaerobic (oxygen-deficient) conditions, such as in some sediments or stratified water columns, is the precipitation of cadmium sulfide (B99878) (CdS). geomar.de This process acts as a significant sink, removing cadmium from the dissolved phase. geomar.de

Chlorate Transformations: The primary biogeochemical transformation for chlorate is reduction.

As a strong oxidizing agent, chlorate is thermodynamically unstable in the presence of organic matter and reducing conditions. alberta.ca

It can be utilized by specific anaerobic bacteria as a terminal electron acceptor in a process called "chlorate respiration," where it is reduced to the more common and less toxic chloride ion (Cl⁻). regulations.govgov.bc.ca This microbial degradation is a key process for the natural attenuation of chlorate in the environment. gov.bc.ca

Analytical Methodologies for Trace Detection and Quantification in Environmental Samples

Because this compound dissociates in water, analytical methods focus on the separate quantification of cadmium and chlorate ions. There is no single method to detect the intact salt in environmental samples.

Analysis of Cadmium: Several highly sensitive techniques are available for the determination of total cadmium concentrations in water, soil, and biological tissues.

Atomic Absorption Spectroscopy (AAS): Both Flame AAS (FAAS) and the more sensitive Graphite Furnace AAS (GFAAS) are widely used standard methods. olympianwatertesting.comnih.gov

Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are common, multi-element techniques that offer very low detection limits for cadmium, making them suitable for trace environmental analysis. olympianwatertesting.comresearchgate.net

Analysis of Chlorate: The analysis of the chlorate anion in environmental samples requires different methods.

Ion Chromatography (IC): This is the most common and standard technique for analyzing chlorate in water samples. It separates anions based on their interaction with a resin, followed by detection, typically using a conductivity detector. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, IC or LC can be coupled with tandem mass spectrometry. This method provides very low detection limits for chlorate and chlorite. researchgate.net

Spectrophotometric Methods: Colorimetric or spectrophotometric methods have also been developed, often based on the reaction of chlorate with a colored reagent. researchgate.netresearchgate.net

Table 3: Common Analytical Methods for Cadmium and Chlorate
AnalyteMethodCommon AbbreviationTypical Application
Cadmium Atomic Absorption SpectroscopyAASWater, soil digests, biological tissues
Inductively Coupled Plasma - Optical Emission SpectrometryICP-OESWater, soil digests
Inductively Coupled Plasma - Mass SpectrometryICP-MSTrace and ultra-trace analysis in water and other matrices
Chlorate Ion ChromatographyICDrinking water, surface water, wastewater
Liquid Chromatography with Tandem Mass SpectrometryLC-MS/MSTrace analysis in complex water and soil samples
Spectrophotometry-Field screening, specific water sample analysis

Future Research Trajectories and Concluding Outlook in Cadmium Dichlorate Chemistry

Exploration of Unconventional Synthetic Pathways and Reaction Environments

The development of novel and efficient synthetic routes is paramount to enabling further study of cadmium dichlorate. While classical metathesis reactions between a soluble cadmium salt and a soluble chlorate (B79027) salt in an aqueous solution are a logical starting point, future research could explore more unconventional methods. These might include:

Solid-State Synthesis: Inspired by the synthesis of cadmium selenite-chlorate, direct solid-state reactions of cadmium oxide or cadmium chloride with a strong oxidizing agent at elevated temperatures could be investigated. The reaction environment, such as the presence of an oxygen-rich atmosphere, could be a critical parameter.

Nonaqueous Solvents: Employing nonaqueous solvents could prevent the formation of hydrates and potentially lead to the crystallization of anhydrous this compound with unique polymorphic forms.

Electrochemical Synthesis: Anodic oxidation of a cadmium electrode in the presence of a chlorate-containing electrolyte could offer a clean and controlled method for synthesizing this compound.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Characterization

A fundamental gap in the knowledge of this compound is its crystal structure. Determining the three-dimensional arrangement of atoms in both the anhydrous and hydrated forms is crucial for understanding its physical and chemical properties. Advanced characterization techniques that could be employed include:

Powder X-ray Diffraction: Useful for identifying crystalline phases and studying phase transitions under different temperatures and pressures.

Spectroscopic Analysis: Techniques such as Raman and FT-IR spectroscopy can probe the vibrational modes of the chlorate ion and its coordination to the cadmium center. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 113Cd NMR, could provide information about the local environment of the cadmium nucleus.

Understanding the structure will pave the way for elucidating structure-reactivity relationships, predicting its behavior in different chemical environments, and understanding its decomposition pathways.

Design and Synthesis of Tailored this compound-Based Functional Materials

Once the fundamental properties of this compound are better understood, research can pivot towards the design and synthesis of new functional materials. Given that chlorates are strong oxidizing agents, potential applications could lie in energetic materials or as catalysts. Future research could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a nodal precursor with various organic linkers could lead to new materials with interesting topologies and potential applications in gas storage, separation, or catalysis.

Mixed-Anion Compounds: Expanding on the cadmium selenite-chlorate example, the synthesis of other mixed-anion materials incorporating chlorate could lead to novel optical, electronic, or magnetic properties.

Precursor for Nanomaterials: Investigating the controlled thermal decomposition of this compound could be a route to synthesizing cadmium oxide (CdO) nanoparticles with specific morphologies and sizes, which are of interest in electronics and catalysis.

Integration of Multiscale Theoretical Modeling with Experimental Research

Computational chemistry can play a significant role in predicting the properties of this compound and guiding experimental efforts. Theoretical modeling can be employed to:

Predict Crystal Structures: Density functional theory (DFT) calculations can be used to predict the most stable crystal structures of anhydrous and hydrated this compound.

Simulate Spectroscopic Data: Theoretical calculations of vibrational frequencies (IR and Raman) and NMR chemical shifts can aid in the interpretation of experimental spectra.

Investigate Reaction Mechanisms: Modeling potential synthetic and decomposition pathways can provide insights into the thermodynamics and kinetics of these processes, helping to optimize reaction conditions.

A synergistic approach, where theoretical predictions are tested and refined by experimental results, will be the most efficient way to build a comprehensive understanding of this compound.

Sustainable Chemistry and Resource Management Perspectives for this compound

Given the known toxicity of cadmium compounds, any future research into this compound must be framed within the principles of sustainable chemistry. This includes:

Green Synthesis Routes: Developing synthetic methods that minimize waste, use less hazardous starting materials, and are energy-efficient.

Lifecycle Assessment: Evaluating the environmental impact of this compound from its synthesis to its potential applications and eventual disposal.

Recycling and Recovery: Investigating methods to recover and recycle cadmium from any waste streams generated during research and application development.

A proactive approach to the environmental and safety aspects of this compound chemistry will be essential for any responsible development of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cadmium dichlorate, and what purity assessment methods are recommended?

  • Methodological Answer : this compound synthesis typically involves reacting cadmium oxide (CdO) with chloric acid (HClO₃) under controlled stoichiometric and temperature conditions. Post-synthesis, purity should be assessed using X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify trace impurities. Ensure reactions are conducted in fume hoods with appropriate personal protective equipment (PPE), as cadmium compounds are toxic and chlorates are strong oxidizers . Experimental replication and documentation, as emphasized in laboratory reporting guidelines, are critical for reproducibility .

Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

  • Methodological Answer : Key techniques include:

  • XRD for crystallographic structure determination.
  • Thermogravimetric analysis (TGA) to study thermal decomposition and hydrate content.
  • Fourier-transform infrared spectroscopy (FTIR) to identify Cl-O bonding patterns.
    Data should be presented with explicit descriptions of calibration standards, instrument parameters, and error margins, adhering to guidelines for scientific rigor .

Q. How should researchers handle and store this compound to minimize exposure risks?

  • Methodological Answer : Follow safety data sheet (SDS) guidelines:

  • Use nitrile gloves, lab coats, and goggles to prevent dermal contact.
  • Store in airtight containers away from combustibles (Class 5.1 oxidizer; Packing Group II) .
  • In case of inhalation, immediately consult a physician and provide the SDS . Ventilation systems must meet OSHA standards for cadmium handling .

Advanced Research Questions

Q. What strategies can be employed to address gaps in toxicological data for this compound during environmental risk assessments?

  • Methodological Answer : When ecotoxicity data are absent (e.g., persistence, bioaccumulation), use:

  • Quantitative structure-activity relationship (QSAR) models to predict toxicity based on analogous cadmium compounds.
  • Read-across methods from well-studied perchlorates or dichromates, adjusting for solubility and ionic strength differences.
    Cross-validate predictions with limited experimental data, prioritizing gaps highlighted in regulatory reports .

Q. How can inconsistencies in the reported solubility parameters of this compound be systematically investigated?

  • Methodological Answer :

Control variables : Standardize solvent purity, temperature (±0.1°C), and ionic strength.

Replicate studies using gravimetric and conductometric methods.

Apply statistical meta-analysis to identify outliers in historical data, referencing methodologies for data contradiction resolution .
Publish full experimental conditions to enhance comparability .

Q. What experimental design considerations are critical for studying the catalytic applications of this compound in oxidation reactions?

  • Methodological Answer :

  • Use in situ spectroscopic monitoring (e.g., Raman or UV-Vis) to track intermediate species.
  • Optimize reaction conditions (pH, solvent polarity) to stabilize active Cd²⁺-ClO₃⁻ complexes.
  • Compare performance against known catalysts (e.g., CdCl₂) to isolate dichlorate-specific effects. Document all parameters to enable benchmarking .

Data Presentation and Reprodubility Guidelines

  • Tables/Figures : Limit to 3 key visuals (e.g., phase diagrams, kinetic plots). Cite non-original data sources explicitly .
  • References : Use authoritative databases (e.g., CAS Common Chemistry) for physicochemical data, avoiding non-peer-reviewed sources .

For further guidance on literature reviews or computational modeling, consult EPA strategies for chemical data evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.